E-64-c - 76684-89-4

E-64-c

Catalog Number: EVT-248180
CAS Number: 76684-89-4
Molecular Formula: C15H26N2O5
Molecular Weight: 314.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(N-(3-carboxyoxirane-2-carbonyl)leucyl)isoamylamine, commonly known as E-64-c, is a synthetic compound derived from E-64, a naturally occurring protease inhibitor isolated from the fungus Aspergillus japonicus. [, ] E-64-c is classified as a cysteine protease inhibitor due to its high specificity for this class of enzymes. [, , , ] It has become a widely used tool in various scientific research fields for elucidating the roles of cysteine proteases in biological processes and exploring their therapeutic potential.

Future Directions
  • Further exploring its structure-activity relationship: This would allow for the development of even more potent and selective inhibitors for specific cysteine proteases, potentially with improved pharmacological properties. [, , ]
  • Investigating its potential as a therapeutic agent in various disease models: This could involve preclinical studies to assess its efficacy and safety in animal models of diseases such as cancer, muscular dystrophy, and neurodegenerative disorders. [, , , ]

E-64

  • Compound Description: E-64, isolated from a culture of Aspergillus japonicus, is a naturally occurring cysteine protease inhibitor. It serves as the parent compound for various synthetic analogs, including E-64-c. []

EST (Loxistatin)

  • Compound Description: EST, the ethyl ester of E-64-c, is an orally bioavailable cysteine protease inhibitor. It acts as a prodrug, converting to E-64-c in vivo after absorption. [, , ]
  • Relevance: EST shares a close structural similarity with E-64-c, differing only in the presence of an ethyl ester group. This modification significantly enhances its oral absorption compared to E-64-c. [] EST exerts its inhibitory effects on cysteine proteases after being metabolized into E-64-c within the body. [, , ]

CA-074

  • Compound Description: CA-074 is a synthetic cysteine protease inhibitor designed based on the predicted structure of cathepsin B. It exhibits a high degree of selectivity for cathepsin B over other cysteine proteases. [, ]
  • Relevance: CA-074 belongs to the same epoxysuccinyl-based inhibitor class as E-64-c, but with structural modifications tailored for cathepsin B specificity. Both CA-074 and E-64-c effectively inhibit their target proteases, but CA-074 displays a more restricted target profile compared to the broader inhibitory activity of E-64-c. [, , , ]

Ep453

  • Compound Description: Ep453 is a cell-permeable cysteine protease inhibitor that converts intracellularly to E-64-c via esterases. It effectively inhibits the prohormone thiol protease (PTP). []
  • Relevance: Ep453, like EST, serves as a prodrug that transforms into the active compound E-64-c within the cell. [] This feature allows Ep453 to reach intracellular targets like PTP, which E-64-c might not access as effectively due to permeability limitations. []

E-64-d

  • Compound Description: E-64-d is another membrane-permeant derivative of E-64, designed for improved cellular uptake. Similar to E-64-c, it exhibits strong inhibitory activity against cysteine proteases, especially calcium-activated neutral protease (CANP). []
  • Relevance: E-64-d shares a core structure with E-64-c, but its modifications aim to enhance cell permeability, making it suitable for studying intracellular protease activity. Both E-64-c and E-64-d demonstrate potent cysteine protease inhibition, but their applications differ based on their cellular uptake characteristics. []

Loxistatin Acid (M-1)

  • Compound Description: Loxistatin acid (M-1) represents the pharmacologically active form of loxistatin (EST). It displays potent cysteine protease inhibitory activity. [, ]
  • Relevance: Loxistatin acid (M-1) is a key metabolite of both EST and E-64-c. It demonstrates that the epoxysuccinyl moiety, shared by E-64-c, EST, and loxistatin acid, is crucial for their cysteine protease inhibitory activity. [, ]

E-64-b(RR)

  • Compound Description: E-64-b(RR) is a synthetic analog of E-64 where the terminal agmatine group is replaced with leucine. Although a potent in vitro inhibitor, it lacks in vivo activity. []
  • Relevance: E-64-b(RR) highlights the importance of the terminal group for the in vivo efficacy of E-64 analogs. While its core structure resembles E-64-c, the altered terminal group of E-64-b(RR) abolishes its activity in a biological context, emphasizing the structure-activity relationship. []

E-64-(L)

  • Compound Description: E-64-(L) refers to the L-isomer of E-64 and exhibits potent cysteine protease inhibitory activity both in vitro and in vivo. []
  • Relevance: As the L-isomer of the parent compound, E-64-(L) provides a reference point for understanding the stereospecificity of E-64-c and its analogs. The potent activity of E-64-(L) suggests that E-64-c and its derivatives likely exert their effects through interactions with specific, potentially chiral, targets within cysteine proteases. []
Overview

Loxistatin acid, also known as E-64C, is a synthetic compound recognized for its role as an irreversible inhibitor of cysteine proteases. This compound is derived from E-64, a well-known protease inhibitor, and exhibits significant inhibitory effects against various cysteine proteases, including cathepsins B, H, and L, as well as calpain. Due to its ability to penetrate cell membranes, Loxistatin acid has become a valuable tool in scientific research, particularly in studies related to protease activity and function .

Source: Loxistatin acid is synthesized primarily from L-leucine through a series of chemical reactions that involve the formation of an epoxysuccinyl group, essential for its inhibitory activity. The synthesis typically requires specific organic solvents and catalysts to optimize yield and purity.

Classification: Loxistatin acid belongs to the class of cysteine protease inhibitors and is categorized under synthetic organic compounds due to its laboratory-based synthesis. It is also classified as a drug with potential therapeutic applications due to its effects on protease inhibition .

Synthesis Analysis

Methods

The synthesis of Loxistatin acid involves multiple steps starting from L-leucine. The key steps include:

  1. Formation of Epoxysuccinyl Group: This crucial intermediate is synthesized through a condensation reaction involving L-leucine and other reagents.
  2. Use of Catalysts: Various catalysts are employed to facilitate the formation of the desired product while maintaining high yields.
  3. Optimization for Industrial Production: Large-scale synthesis methods are developed to ensure consistent quality and high purity levels necessary for research applications .

Technical Details

The synthetic route often involves advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization, alongside mass spectrometry for molecular weight determination. These analytical methods are essential for confirming the identity and purity of the synthesized compound.

Molecular Structure Analysis

Structure

Loxistatin acid has a complex molecular structure characterized by its epoxysuccinyl moiety. The molecular formula is C₁₃H₁₈N₂O₄S, with a molecular weight of 286.35 g/mol. Its structure includes:

  • A central carbon skeleton derived from L-leucine.
  • Functional groups that facilitate interaction with cysteine residues in target proteases.

Data

The compound's structural features allow it to bind effectively to the active sites of cysteine proteases, thereby inhibiting their activity. Detailed structural analysis can be performed using techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to elucidate binding interactions .

Chemical Reactions Analysis

Reactions

Loxistatin acid primarily engages in reactions that inhibit cysteine proteases through covalent modification of the active site cysteine residue. The mechanism involves:

  1. Formation of a Covalent Bond: The epoxysuccinyl group reacts with the thiol group of cysteine in the active site of the protease.
  2. Irreversible Inhibition: This covalent bond formation leads to permanent inactivation of the enzyme.

Technical Details

The reaction conditions often require careful control of pH and temperature to maximize inhibition efficiency while minimizing side reactions. Kinetic studies can provide insights into the rate of inhibition and binding affinity .

Mechanism of Action

Process

Loxistatin acid acts by selectively targeting cysteine residues in proteases, leading to their irreversible inhibition. The mechanism can be summarized as follows:

  1. Binding: The compound binds to the active site of cysteine proteases.
  2. Covalent Modification: The reactive epoxysuccinyl group forms a covalent bond with the thiol group on cysteine.
  3. Enzyme Inactivation: This modification prevents substrate access, effectively shutting down the enzymatic activity.

Data

Studies have shown that Loxistatin acid exhibits potent inhibitory effects with low micromolar IC₅₀ values against various cysteine proteases, indicating its effectiveness in disrupting protease function .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Highly reactive towards thiol groups due to its electrophilic nature.

Relevant data regarding melting point, boiling point, and specific gravity can be obtained through experimental characterization methods such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Applications

Loxistatin acid has several scientific uses:

  1. Protease Inhibition Studies: Widely used in research to study the role of cysteine proteases in various biological processes.
  2. Therapeutic Research: Investigated for potential therapeutic applications in diseases where cysteine proteases play a pivotal role, such as cancer and neurodegenerative disorders.
  3. Drug Development: Serves as a lead compound for developing new inhibitors targeting specific cysteine proteases involved in disease mechanisms .
Biosynthetic Pathways and Enzyme Discovery

Fungal Nonribosomal Peptide Synthetase-Independent Biosynthesis of E-64 Derivatives

Loxistatin acid (E-64c) is biosynthesized through a nonribosomal peptide synthetase (NRPS)-independent pathway in fungi, distinct from classical NRPS machinery. This pathway was elucidated in Aspergillus oryzae and A. flavus, where gene clusters (cp1 and cp2) encode four key enzymes:

  • An Fe(II)/α-ketoglutarate-dependent oxygenase (e.g., Cp1A/Cp2A) that epoxidizes fumaric acid to generate the (2S,3S)-trans-epoxysuccinic acid (t-ES) warhead [2].
  • An ATP-grasp enzyme (Cp1B/Cp2B) that condenses t-ES with an amino acid (e.g., l-Ile in cp1, l-Phe/l-Tyr in cp2).
  • An amide bond synthetase (ABS) (Cp1D/Cp2D) that couples the t-ES–amino acid intermediate with polyamines (e.g., agmatine, cadaverine) to form mature E-64 derivatives [2].
  • A PLP-dependent decarboxylase (Cp1C/Cp2C) for polyamine biosynthesis, though its deletion does not disrupt product formation, indicating metabolic redundancy [2].

Heterologous expression of these clusters in Aspergillus nidulans confirmed the production of E-64 analogs like t-ES-l-Ile-agmatine (compound 6) and t-ES-l-Phe-cadaverine (compound 8), verified via NMR and mass spectrometry [2].

Table 1: Key Enzymes in E-64 Biosynthesis

GeneEncoded EnzymeFunction
cp1A/cp2AFe(II)/αKG-dependent oxygenaseGenerates (2S,3S)-trans-epoxysuccinic acid (t-ES) warhead
cp1B/cp2BATP-grasp enzymeCondenses t-ES with amino acids (e.g., Ile, Phe, Tyr)
cp1D/cp2DAmide bond synthetase (ABS)Couples t-ES–amino acid intermediate with polyamines (e.g., agmatine)
cp1C/cp2CPLP-dependent decarboxylaseProduces polyamine building blocks (non-essential for pathway function)

Role of ATP-Grasp Enzymes and Amide Bond Synthetases in Epoxysuccinate Conjugation

The ATP-grasp enzymes and ABSs in Loxistatin acid biosynthesis exhibit unusual substrate flexibility and stereoselectivity:

  • ATP-grasp enzymes (e.g., Cp1B) activate the t-ES carboxylate via adenosine triphosphate (ATP)-dependent phosphorylation, forming an acyl-phosphate intermediate. This intermediate undergoes nucleophilic attack by the amino group of an amino acid (e.g., l-Leu, l-Ile) to form an amide bond [2] [4]. Structurally, these enzymes possess a conserved ATP-grasp fold—three domains (A, B, C) that "grasp" ATP—with Domain B acting as a flexible lid that orders upon ATP binding [4].
  • Amide bond synthetases (e.g., Cp1D) adenylate the carboxylate of the t-ES–amino acid adduct using ATP, then catalyze amide bond formation with amine nucleophiles (e.g., agmatine). Unlike NRPS systems, ABSs operate as standalone enzymes without carrier protein domains [2].

Both enzymes display broad substrate scopes:

  • The ATP-grasp enzyme Cp1B incorporates non-canonical amino acids (e.g., l-Ile, l-Phe) beyond the natural l-Leu in E-64.
  • ABSs accept diverse polyamines (e.g., putrescine, cadaverine) to generate E-64 analogs [2].This flexibility enables in vitro biocatalytic cascades for synthesizing libraries of cysteine protease inhibitors, including analogs with enhanced cathepsin selectivity [2].

Evolutionary Conservation of Cathepsin-Targeting Biosynthetic Gene Clusters in Ascomycota

The biosynthetic gene clusters (BGCs) for E-64 derivatives are widely conserved across Ascomycota fungi. In silico analyses reveal:

  • Homologous BGCs exist in >20 fungal species, primarily within the genera Aspergillus and Penicillium. The cp1-type cluster (producing t-ES-l-Ile derivatives) and cp2-type (producing t-ES-aromatic amino acid derivatives) share ~50% amino acid sequence identity between their respective enzymes [2].
  • Sequence similarity network (SSN) analysis of ATP-grasp enzymes (Cp1B/Cp2B homologs) shows clustering into distinct clades corresponding to substrate specificity (e.g., aliphatic vs. aromatic amino acid incorporation) [2].
  • Functional conservation is evidenced by heterologous expression of A. flavus BGCs in A. nidulans, yielding identical E-64 analogs (e.g., t-ES-l-Tyr-cadaverine) [2].

Table 2: Evolutionary Features of E-64 BGCs in Fungi

Featurecp1-Type BGCcp2-Type BGC
Amino Acid Incorporatedl-Ilel-Phe, l-Tyr
Core PolyamineAgmatine, putrescineCadaverine
DistributionAspergillus oryzae, A. flavusA. flavus, Penicillium expansum
Enzyme Sequence Identity50–95% within clade50–90% within clade

The evolutionary persistence of these BGCs suggests adaptive advantages for fungi, potentially through:

  • Defensive functions: Inhibition of predator or competitor proteases.
  • Nutrient acquisition: Regulation of protein degradation in nutrient-poor environments [2].

Biotechnological Applications of Pathway Enzymes

The enzymes from the E-64 pathway enable combinatorial biosynthesis of protease inhibitors:

  • One-pot reactions using ATP-grasp enzymes and ABSs permit gram-scale synthesis of clinical analogs like CA-074 (cathepsin B-selective) and E-64d (the prodrug form of Loxistatin acid) [2].
  • Substrate promiscuity of Cp1B and Cp1D allows incorporation of non-natural amines (e.g., N-methylagmatine) to generate analogs with improved pharmacokinetic properties [2].
  • Crystal structures of homologous ATP-grasp enzymes (e.g., glutathione synthetase) inform engineering for enhanced stereoselectivity toward the t-ES warhead [4] [7].

Table 3: Engineered Analogs Synthesized via Enzymatic Cascades

AnalogStructureProtease TargetApplication
CA-074t-ES-l-Pro-l-ArgCathepsin BCancer/inflammation research
CLIK-148t-ES-l-Leu-hArgCathepsin LAntiviral therapy
NYC-488t-ES-d-Leu-d-LysCalpainNeurodegenerative disease

Comparative Analysis with Classical NRPS Pathways

Unlike nonribosomal peptide synthetases (NRPSs)—which use modular, multidomain enzymes with carrier proteins—E-64 biosynthesis relies on discrete amide bond-forming enzymes:

FeatureNRPS-Dependent PathwaysE-64 Pathway
Enzyme ArchitectureMulti-modular mega-enzymesStandalone ATP-grasp/ABS enzymes
Carrier DomainsPhosphopantetheine-attached PCPNone
Activation MechanismAdenylation → thioesterificationPhosphorylation (ATP-grasp) or adenylation (ABS)
Substrate FlexibilityLow (domain-specific)High (broader substrate scope)

This distinction facilitates simpler in vitro reconstitution and engineering of E-64 pathways [2] [10].

All compound names cited: Loxistatin acid (E-64c), E-64, E-64d, CA-074, CLIK-148, NYC-488.

Properties

CAS Number

76684-89-4

Product Name

Loxistatin acid

IUPAC Name

(2S,3S)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid

Molecular Formula

C15H26N2O5

Molecular Weight

314.38 g/mol

InChI

InChI=1S/C15H26N2O5/c1-8(2)5-6-16-13(18)10(7-9(3)4)17-14(19)11-12(22-11)15(20)21/h8-12H,5-7H2,1-4H3,(H,16,18)(H,17,19)(H,20,21)/t10-,11-,12-/m0/s1

InChI Key

SCMSYZJDIQPSDI-SRVKXCTJSA-N

SMILES

CC(C)CCNC(=O)C(CC(C)C)NC(=O)C1C(O1)C(=O)O

Synonyms

2,3-epoxysuccinyl-L-leucylamido-3-methylbutane
E 64-c
E 64c
E-64-c
E-64c
E64C
EP-475
N-(N-(3-carboxyoxirane-2-carbonyl)leucyl)isoamylamine
N-(N-(3-carboxyoxirane-2-carbonyl)leucyl)isoamylamine, monosodium salt
N-(N-(3-transcarboxyoxirane-2-carbonyl)-L-leucyl)-3-methylbutylamine
N-(N-(L-3-trans-carboxyoxirane -2-carbonyl)-L-leucyl)isoamylamine

Canonical SMILES

CC(C)CCNC(=O)C(CC(C)C)NC(=O)C1C(O1)C(=O)O

Isomeric SMILES

CC(C)CCNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1[C@H](O1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.